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molecular formula C9H7BrO4 B8384292 2-(4-Bromophenyl)malonic acid CAS No. 773873-10-2

2-(4-Bromophenyl)malonic acid

Cat. No. B8384292
M. Wt: 259.05 g/mol
InChI Key: FDGXBJQPFDEZTF-UHFFFAOYSA-N
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Patent
US08633212B2

Procedure details

2-(4-Bromophenyl)malonic acid (36 g, 11 mmol) was heated at 165° C. until evolution of CO2. the production was crystallized from petrol ether to give 2-(4-bromophenyl)acetic acid (26 g, 87%).
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](C(O)=O)[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.C(=O)=O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the production was crystallized from petrol ether

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 1099.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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